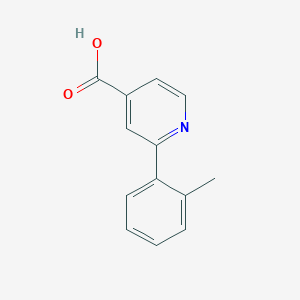
2-(2-Methylphenyl)isonicotinic acid
Übersicht
Beschreibung
2-(2-Methylphenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .
Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives has been studied using various spectroscopic techniques . These include FTIR, FT-Raman, NMR, and UV spectroscopy . The optimized geometrical parameters and energies of all different and possible conformers are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .Chemical Reactions Analysis
Isoniazid, a derivative of isonicotinic acid, has been studied for its structure-activity relationships . The study evaluated a systematic series of INH analogs against contemporary Mycobacterium tuberculosis strains . Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid and its derivatives have been studied . For instance, a study observed room-temperature phosphorescence from two simple aromatic acids, nicotinic acid (NA) and isonicotinic acid (INA), in the crystal state .Wissenschaftliche Forschungsanwendungen
1. Conversion of 2-Methylfuran to Diesel Fuel Precursors
- Application Summary : This compound is used as a catalyst in the conversion of 2-methylfuran to diesel fuel precursors. The catalyst is a novel silica supported sulfonic acid functionalized isonicotinic acid (SO3H-INA@SiO2), prepared by treating isonicotinic acid with chlorosulphonic acid followed by heterogenization on silica .
- Methods of Application : The catalyst was used for the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units via a tandem ring opening followed by a condensation sequence .
- Results : Under optimized reaction conditions, SO3H-INA@SiO2 was able to convert 2-methylfuran completely into condensation products such as 5,5-bis (5-methylfuran-2-yl)pentan-2-one and 2,4,4-tris (5-methylfuran-2-yl)pentan-1-ol with 19% and 67% yields, respectively .
2. Induction of Plant Immunity
- Application Summary : N-cyanomethyl-2-chloro isonicotinic acid (NCI), a derivative of isonicotinic acid, is a potent plant immune inducer. It was identified in a screen of 2-chloroisonicotinamide derivatives for control of rice blast .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, such compounds are applied to plants in a manner that allows them to be absorbed and induce an immune response .
3. Anti-mycobacterial, -bacterial, -fungal and -viral Activities
- Application Summary : Derivatives of isoniazid, a key drug in the chemotherapy of tuberculosis, have been evaluated for their diverse biological activities. These include anti-mycobacterial, -bacterial, -fungal and -viral activities .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, such compounds are synthesized and tested in vitro for their biological activities .
- Results : The synthesized compounds exhibited significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP). They could be a good starting point to develop new lead compounds in the fight against multidrug resistant tuberculosis .
4. Derivatives of Isonicotinic Acid
- Application Summary : Isonicotinic acid, which “2-(2-Methylphenyl)isonicotinic acid” is a derivative of, has many derivatives that have been used in various applications. For example, hydrazide derivatives include isoniazid, iproniazid, and nialamide. Amide and ester derivatives include ethionamide and dexamethasone isonicotinate .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, these compounds are synthesized and used in various chemical reactions .
5. Synthesis of Furfural
- Application Summary : Furfural can be further converted into 2-methylfuran as a major product by hydrogenolysis at 250 °C . 2-Methylfuran is an electron rich aromatic ring which undergoes selective electrophilic substitution at the C 4 position in presence of acid catalysts .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, these compounds are synthesized and used in various chemical reactions .
6. Induction of Plant Immunity in Tobacco
- Application Summary : NCI, a derivative of isonicotinic acid, induces expression of PR genes even in nahG plants .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, such compounds are applied to plants in a manner that allows them to be absorbed and induce an immune response .
Zukünftige Richtungen
Isonicotinic acid derivatives have shown promise in various fields. For instance, they have been studied for their anti-inflammatory properties . They have also been studied for their potential as systemic acquired resistance (SAR) inducers . Further development and fine tuning of these isonicotinic acid-based scaffolds for the treatment of various conditions is a wide-open field of research .
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYGNARQGCKWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679495 | |
| Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)isonicotinic acid | |
CAS RN |
883528-31-2 | |
| Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



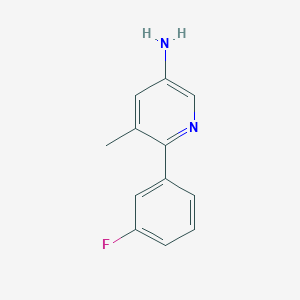
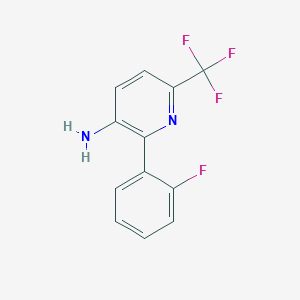

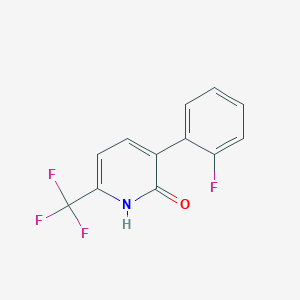
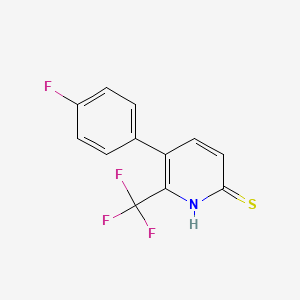
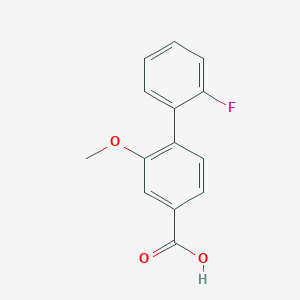
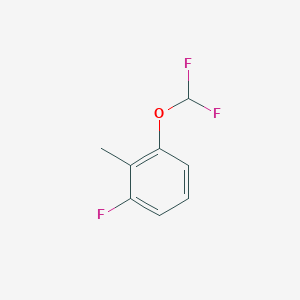

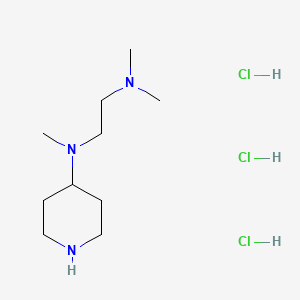
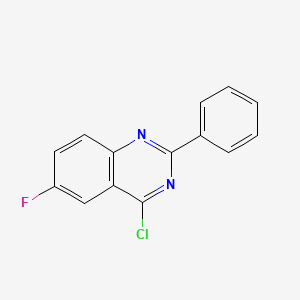
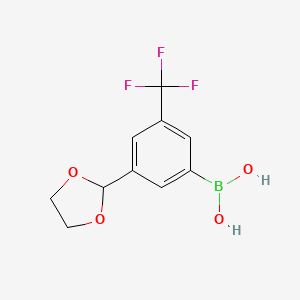
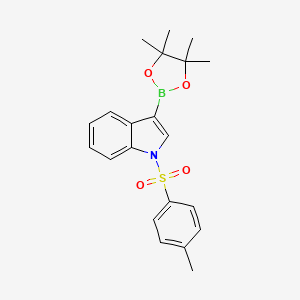
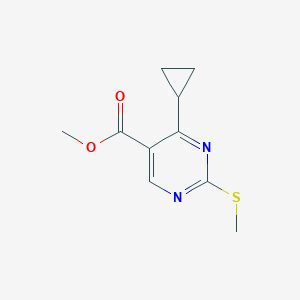
![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)